6-Methyl-6,7-dihydropteridine

Description

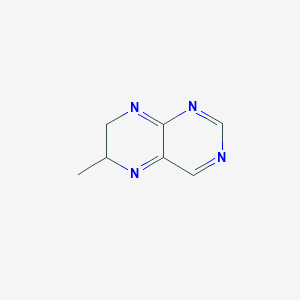

Structure

2D Structure

3D Structure

Properties

CAS No. |

71023-89-7 |

|---|---|

Molecular Formula |

C7H8N4 |

Molecular Weight |

148.17 g/mol |

IUPAC Name |

6-methyl-6,7-dihydropteridine |

InChI |

InChI=1S/C7H8N4/c1-5-2-9-7-6(11-5)3-8-4-10-7/h3-5H,2H2,1H3 |

InChI Key |

JVGSILLIKPXOCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN=C2C(=N1)C=NC=N2 |

Origin of Product |

United States |

Enzymatic Interactions and Reaction Mechanisms of 6 Methyl 6,7 Dihydropteridine

Mechanistic Studies of Dihydropteridine Reductase Activity with Dihydropteridine Substrates

Dihydropteridine reductase (DHPR) is a key enzyme responsible for regenerating tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for aromatic amino acid hydroxylases. cuny.edu DHPR catalyzes the reduction of the quinonoid dihydro-tautomer of pterins back to their active tetrahydro form using NADH or NADPH as a reductant. cuny.eduresearchgate.netbioone.org The quinonoid form of 6-methyldihydropterin serves as a widely used substrate in mechanistic studies of DHPR. bioone.orgnih.gov

Kinetic studies have been performed on DHPR from various organisms using quinonoid 6-methyldihydropterin as a substrate. The enzyme generally exhibits broad specificity for the pterin (B48896) substrate but shows a preference for NADH over NADPH as the nicotinamide (B372718) cofactor. researchgate.netnih.gov

For instance, DHPR from Escherichia coli can utilize both NADH and NADPH with quinonoid 6-methyldihydro-(6H)-pterin as the second substrate. nih.govnih.gov The enzyme from this source is a dimer of identical subunits and also shows activity with other pterin substrates like quinonoid dihydrobiopterin and dihydroneopterin. nih.govnih.gov Similarly, rat liver dihydrofolate reductase has been shown to reduce 6-methyl-7,8-dihydropteridine, although with a higher Km value compared to its primary substrate, 7,8-dihydrofolate. nih.gov

The kinetic parameters for the reaction of DHPR with various substrates provide insight into the enzyme's efficiency and substrate preference.

Table 1: Kinetic Parameters of Dihydropteridine Reductases with Pterin Substrates

| Enzyme Source | Substrate | Cofactor | Km (µM) | Vmax (µmol min-1 mg-1) | Vmax/Km (s-1) |

|---|---|---|---|---|---|

| E. coli | Quinonoid 6-methyldihydro-(6H)-pterin | NADH | - | - | 3.36 nih.gov |

| E. coli | Quinonoid 6-methyldihydro-(6H)-pterin | NADPH | - | - | 1.07 nih.gov |

| E. coli | Quinonoid dihydro-(6H)-biopterin | NADH | - | - | 0.69 nih.gov |

| Rat Liver (DHFR) | 6-methyl-7,8-dihydropteridine | NADPH | 10.2 nih.gov | 1.54 nih.gov | - |

| Rat Liver (DHFR) | 7,8-dihydrobiopterin | NADPH | 6.42 nih.gov | 2.39 nih.gov | - |

| Rat Liver (DHFR) | 7,8-dihydrofolate | NADPH | 0.17 nih.gov | 6.22 nih.gov | - |

Note: Km (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of Vmax (maximum reaction rate). The Vmax/Km ratio is a measure of the enzyme's catalytic efficiency.

Stereoselectivity is a critical aspect of the interaction between pterin cofactors and their dependent enzymes. Dihydropteridine reductase itself displays low stereospecificity, being able to reduce different stereoisomers of pterins. encyclopedia.pub However, the enzymes that utilize the regenerated tetrahydrobiopterin, such as phenylalanine hydroxylase (PAH), are highly stereospecific. encyclopedia.pub

The enzyme 4a-hydroxytetrahydropterin dehydratase, which catalyzes the dehydration of 4a-hydroxy-tetrahydrobiopterin to quinonoid dihydrobiopterin, is notably capable of processing both 4a-hydroxy stereoisomers with almost equal efficiency. acs.org Studies using 4a-hydroxy-6-methyl-tetrahydropterin isomers have revealed that specific histidine residues in the active site are responsible for the catalysis of each enantiomer, with H61 acting on the 4a(R) isomer and H79 on the 4a(S) isomer. acs.org This lack of stereospecificity in the dehydratase, coupled with the low stereospecificity of DHPR, can lead to the formation of non-natural stereoisomers of tetrahydrobiopterin, which can act as inhibitors of aromatic amino acid hydroxylases. encyclopedia.pub

Investigation of Enzyme-Substrate Binding Dynamics and Active Site Characterization

The active site of DHPR contains a conserved tyrosine residue (part of a YXXXK motif) and a lysine (B10760008) residue that are critical for catalysis. ebi.ac.uk The enzyme belongs to the short-chain dehydrogenases/reductases (SDR) family, characterized by a Rossmann fold for NAD(P)H binding. ebi.ac.uk The binding of the pteridine (B1203161) substrate occurs in the C-terminal region of the enzyme. ebi.ac.uk

In pterin-4a-carbinolamine dehydratase (PCD), another key enzyme in pterin metabolism, the active site is located in a cleft where residues His61 and His62 are essential for substrate binding and catalysis. d-nb.info Mutagenesis studies have shown that mutating these histidines, or the nearby Glu57, can completely abolish enzyme activity. d-nb.info The proposed mechanism involves base catalysis at the N(5)-H group of the substrate by His61. d-nb.info While the specific binding of 6-methyl-6,7-dihydropteridine to DHPR has not been fully elucidated with a crystal structure of the ternary complex, it is understood that the pterin ring interacts with key residues in the active site, facilitating hydride transfer from NADH. cuny.eduresearchgate.net

Role as a Biochemical Probe in Pterin-Dependent Enzyme Research

Due to its stability and reactivity, quinonoid 6-methyldihydropterin is a standard substrate used in assays to measure DHPR activity. bioone.orgthebiogrid.org Its precursor, 6-methyltetrahydropterin (B12859068), is oxidized to the quinonoid form, which is then reduced by DHPR in the presence of NADH. bioone.org The stability of related compounds, such as quinonoid 6,6-dimethyldihydropterin (B8599879), which is resistant to the typical tautomerization to the 7,8-dihydro form, has been instrumental in characterizing the chemical and physical properties of quinonoid dihydropterins. nih.gov These stable analogs serve as valuable probes to study the kinetics and mechanisms of both DHPR and the aromatic amino acid hydroxylases without the complication of rapid substrate rearrangement. nih.gov The use of such probes has confirmed that while quinonoid dihydropterins are substrates for DHPR, the rearranged 7,8-dihydropterins can act as competitive inhibitors of enzymes like phenylalanine hydroxylase. nih.gov

Rational Design and Study of Enzyme Inhibitors Targeting Pteridine Metabolic Enzymes

The pteridine metabolic pathway is a significant target for drug design, particularly against parasitic organisms like Trypanosoma and Leishmania, which are auxotrophs for pterins and folates. nih.govacs.org These parasites possess a unique enzyme, pteridine reductase 1 (PTR1), which can reduce both biopterin (B10759762) and folate and provides a metabolic bypass to dihydrofolate reductase (DHFR) inhibition, a common mechanism for antifolate drugs. acs.orgpsu.edu

Rational, structure-based design has led to the development of potent inhibitors targeting PTR1 and DHFR. nih.govacs.org These inhibitors often utilize a 2,4-diaminopyrimidine (B92962) scaffold, which is also present in the pteridine ring structure of this compound. psu.edu Studies have identified compounds that show species-specific inhibition, exploiting structural differences in the active sites of PTR1 from different organisms. nih.govacs.org For example, compounds have been developed that are potent against T. brucei PTR1 but less so against L. major PTR1. nih.gov

Furthermore, combining PTR1 inhibitors with known DHFR inhibitors like methotrexate (B535133) has shown synergistic effects, highlighting the potential of a dual-target approach for treating diseases like African sleeping sickness. nih.govacs.org The knowledge gained from designing these pteridine analogs provides a framework for developing novel inhibitors based on the this compound structure to target these and other pterin-dependent enzymes. researchgate.netnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| Tetrahydrobiopterin | BH4 |

| Dihydropteridine reductase | DHPR |

| Nicotinamide adenine (B156593) dinucleotide (reduced) | NADH |

| Nicotinamide adenine dinucleotide phosphate (B84403) (reduced) | NADPH |

| Quinonoid 6-methyldihydro-(6H)-pterin | |

| Escherichia coli | E. coli |

| Quinonoid dihydrobiopterin | qBH2 |

| Dihydroneopterin | |

| Dihydrofolate reductase | DHFR |

| 7,8-dihydrofolate | |

| Michaelis constant | Km |

| Maximum reaction rate | Vmax |

| Phenylalanine hydroxylase | PAH |

| 4a-hydroxytetrahydropterin dehydratase | |

| Pterin-4a-carbinolamine dehydratase | PCD |

| Quinonoid 6,6-dimethyldihydropterin | q-6,6-Me2PH2 |

| 7,8-dihydropterin | |

| Pteridine reductase 1 | PTR1 |

| Methotrexate | MTX |

| Trypanosoma brucei | T. brucei |

Advanced Synthetic Methodologies for 6 Methyl 6,7 Dihydropteridine and Its Structural Analogs

Chemical Synthesis Approaches to Dihydropteridine Ring Systems

The fundamental structure of pteridine (B1203161) consists of fused pyrimidine (B1678525) and pyrazine (B50134) rings. researchgate.net The synthesis of the dihydropteridine ring system can be achieved by forming either the pyrazine or the pyrimidine ring from an appropriately substituted precursor. The most common and versatile methods begin with a substituted pyrimidine and construct the pyrazine ring.

Several classical condensation reactions form the bedrock of pteridine synthesis:

Gabriel-Isay Condensation : This is one of the most widely used methods for pteridine synthesis. nih.gov It involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, such as a diketone or ketoaldehyde. nih.govderpharmachemica.com The choice of dicarbonyl compound allows for the introduction of various substituents at the C6 and C7 positions of the pteridine ring. However, if an unsymmetrical dicarbonyl compound is used, this reaction can produce a mixture of C6 and C7 positional isomers. nih.gov

Timmis Reaction : To overcome the regioselectivity issues of the Gabriel-Isay condensation, the Timmis reaction provides a more controlled approach. nih.govnih.gov This method involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group, such as a ketone or nitrile, typically under basic conditions. nih.govnih.gov The regioselectivity of this reaction makes it a highly versatile tool for synthesizing asymmetrically substituted pterins. nih.gov

Viscontini Reaction : This reaction is particularly useful for synthesizing 6-polyhydroxyalkylpteridines, which are precursors to important biological molecules like biopterin (B10759762). It involves the condensation of a 5,6-diaminopyrimidine with a sugar derivative, such as a sugar phenylhydrazone, under mildly acidic conditions. nih.govorientjchem.org An Amadori rearrangement is key to the reaction's regioselectivity. nih.gov

A summary of these primary synthetic approaches is provided below.

| Synthesis Method | Pyrimidine Precursor | Reactant for Pyrazine Ring Formation | Key Feature |

| Gabriel-Isay Condensation | 5,6-Diaminopyrimidine | 1,2-Dicarbonyl compound | Versatile but can lack regioselectivity with unsymmetrical dicarbonyls. nih.gov |

| Timmis Reaction | 5-Nitroso-6-aminopyrimidine | Active methylene compound (e.g., ketone, nitrile) | Offers high regioselectivity for synthesizing specific isomers. nih.govnih.gov |

| Viscontini Reaction | 5,6-Diaminopyrimidine | Sugar derivative (e.g., phenylhydrazone) | Regioselective method for synthesizing 6-polyhydroxyalkyl side chains. nih.govorientjchem.org |

Development of Stereoselective Synthetic Routes for Reduced Pteridines

Many biologically active reduced pteridines, including tetrahydrobiopterin (B1682763), are chiral molecules, and their activity is dependent on the specific stereochemistry at the C6 position. Consequently, the development of stereoselective synthetic routes is of paramount importance.

Key strategies for achieving stereoselectivity include:

Use of Chiral Precursors : A common approach involves condensing a diaminopyrimidine with a chiral building block that already contains the desired stereocenter. For example, the regio- and stereoselective synthesis of 6-substituted pteridines has been achieved by condensing 2,4,5-triamino-6-butoxypyrimidine with various chiral 2-formyloxiranes. elsevierpure.com This method was successfully applied to the synthesis of L-erythro-biopterin. elsevierpure.com

Resolution of Diastereomers : When a synthesis produces a mixture of stereoisomers, they can often be separated through classical resolution techniques. The enantiomers of 6-methyl-tetrahydropterin, for instance, have been resolved by fractional crystallization of their tartrate salts. google.com Similarly, diastereomeric mixtures of other reduced pteridines have been separated by fractional crystallization. google.com

Asymmetric Catalysis : Modern synthetic chemistry increasingly employs asymmetric catalysis to control stereochemistry. For instance, a highly stereoselective synthesis of complex fused heterocycles has been developed using an internal redox reaction followed by an inverse electron-demand hetero-Diels–Alder reaction sequence, demonstrating the potential for high stereocontrol in constructing complex ring systems. rsc.org

The table below outlines these stereoselective strategies.

| Strategy | Description | Example Application |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials to introduce stereocenters. | Condensation of diaminopyrimidines with chiral 2-formyloxiranes to produce L-erythro-biopterin. elsevierpure.com |

| Diastereomeric Resolution | Separation of a mixture of stereoisomers via physical methods like fractional crystallization. | Resolution of 6-methyl-tetrahydropterin enantiomers as their tartrate salts. google.com |

| Asymmetric Cyclization | Employs chiral catalysts to favor the formation of one stereoisomer over another during ring formation. | Stereoselective synthesis of fused heterocycles via a catalyzed internal redox/hetero-Diels-Alder reaction sequence. rsc.org |

Isotopic Labeling Strategies for Mechanistic Research on Pteridine Transformations

Isotopically labeled pteridines are invaluable tools for elucidating the mechanisms of enzymes that utilize these cofactors, such as dihydrofolate reductase (DHFR). acs.orgcardiff.ac.uk By incorporating heavy isotopes like ¹³C, ¹⁵N, or ³H at specific positions, researchers can track the transformation of the molecule and gain insights into transition states and reaction pathways. acs.orgcardiff.ac.uk

Several strategies have been developed for the synthesis of isotopically labeled pteridines:

Chemoenzymatic Synthesis : This powerful approach combines chemical and enzymatic steps to achieve high regio- and stereo-selectivity in label incorporation. A prominent example is the synthesis of labeled dihydrofolate (H₂F), where isotopically labeled glucose is used as the starting material. acs.orgresearchgate.net A cascade of enzymatic reactions converts the labeled glucose into guanosine (B1672433) triphosphate (GTP), which is then cyclized by GTP cyclohydrolase I to form the pterin (B48896) ring. acs.org This method allows for the specific placement of labels, such as ¹³C at the C6 position or ¹⁵N at the N5 position, which were used to measure heavy-atom isotope effects in the DHFR-catalyzed reaction. acs.org

Direct Chemical Synthesis : Traditional organic synthesis can be adapted to incorporate isotopes using labeled starting materials. For example, [2-¹³C]-folic acid has been synthesized by using ¹³C-guanidine as a precursor. cardiff.ac.uk Similarly, ¹³C and ¹⁵N labeled triazine inhibitors of dihydropteridine reductase were synthesized for mechanistic studies, with their structures confirmed by NMR and mass spectrometry. researchgate.net

In Vivo Labeling : In some cases, organisms can be grown on media containing labeled precursors to produce isotopically enriched metabolites. For instance, when E. coli expressing a specific methylase was grown with deuterium-labeled acetate (B1210297) as the sole carbon source, the resulting methyl group on the pterin ring was found to be predominantly labeled with three deuteriums. researchgate.net

The following table summarizes common isotopic labeling approaches.

| Isotope | Position in Pteridine Ring | Synthetic Method | Research Application |

| ¹³C | C6 | Chemoenzymatic synthesis from labeled glucose | Probing the transition state of the dihydrofolate reductase (DHFR) reaction. acs.org |

| ¹⁵N | N5 | Chemoenzymatic synthesis using [7-¹⁵N]guanine | Studying the protonation state at N5 during DHFR catalysis. acs.org |

| ¹³C, ¹⁵N | Various | Direct chemical synthesis | Synthesis of labeled inhibitors for mechanistic studies of dihydropteridine reductase (DHPR). researchgate.net |

| ³H, ¹⁴C | Various | Chemoenzymatic synthesis from labeled glucose | Preparation of high specific activity dihydroneopterin 3'-triphosphate for biosynthetic studies. researchgate.net |

Synthesis of Derivatives with Targeted Substituent Modifications for Biochemical Studies

Synthesizing derivatives of 6-methyl-6,7-dihydropteridine with specific modifications is crucial for structure-activity relationship (SAR) studies and for developing molecular probes to investigate biological systems. psu.edu These derivatives can act as substrates, inhibitors, or stable analogs to help characterize enzymes involved in pterin metabolism. ontosight.ai

Key examples of targeted modifications include:

Modification at the C6 and C7 Positions : The substituents at the C6 and C7 positions are critical for interaction with many enzymes. The synthesis of 2-amino-4-hydroxy-6-acetyl-7-methyl-7,8-dihydropteridine serves as a model compound for sepiapterin (B94604), allowing for detailed structural analysis. oup.com A particularly insightful modification involves the synthesis of 6,6-disubstituted pterins, such as 6,6-dimethyltetrahydropterin (B1497782). nih.gov This modification prevents the rapid tautomerization of the initial quinoid dihydropterin product to the more stable 7,8-dihydropterin. nih.gov The resulting stable quinoid 6,6-dimethyldihydropterin (B8599879) has been instrumental as a substrate for studying the kinetics of dihydropteridine reductase and as a cofactor for phenylalanine hydroxylase. nih.gov

Modification of the Pyrimidine Ring : Altering substituents on the pyrimidine portion of the pteridine core can significantly impact biological activity. For example, novel series of N-substituted 2,4-diaminopteridines have been synthesized and evaluated as antioxidants and inhibitors of lipoxygenase, demonstrating that the pteridine scaffold can be adapted for various therapeutic targets. nih.gov

Biofortification through Genetic Engineering : An innovative biochemical approach involves modifying the synthetic pathway in vivo. In one study, the gene for GTP cyclohydrolase I, the first enzyme in pteridine synthesis, was overexpressed in tomatoes. researchgate.net This led to a substantial increase in the fruit's pteridine content, which in turn boosted its folate levels, demonstrating a powerful method for biochemical modification through genetic engineering. researchgate.net

The table below provides examples of derivative synthesis for biochemical applications.

| Derivative Class | Modification Strategy | Biochemical Purpose |

| 6,6-Disubstituted Pterins | Synthesis of 6,6-dimethyltetrahydropterin from 2-amino-6-chloro-4(3H)-pyrimidinone and a vicinal diamine. nih.gov | To create a stable quinoid dihydropterin analog for kinetic studies of dihydropteridine reductase and phenylalanine hydroxylase. nih.gov |

| C6-Side Chain Analogs | Synthesis of 2-amino-4-hydroxy-6-acetyl-7-methyl-7,8-dihydropteridine. oup.com | To create a stable model compound for sepiapterin to confirm its 7,8-dihydro structure via NMR. oup.com |

| N-Substituted Diaminopteridines | Stepwise substitution on a 2,4-dichloropteridine (B1391081) precursor. nih.gov | To explore structure-activity relationships for antioxidant and lipoxygenase inhibitory activities. nih.gov |

| Biofortified Pteridines | Overexpression of GTP cyclohydrolase I in tomato fruit. researchgate.net | To increase the pool of pteridine precursors for folate biosynthesis in a plant system. researchgate.net |

Analytical and Spectroscopic Methodologies in 6 Methyl 6,7 Dihydropteridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and conformational analysis of 6-Methyl-6,7-dihydropteridine. It provides detailed information about the atomic arrangement and the chemical environment of nuclei within the molecule.

Application of Advanced 1D and 2D NMR Techniques

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental in piecing together the molecular structure of pteridine (B1203161) derivatives. 1D techniques like ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbon atoms, respectively.

Advanced 2D NMR techniques are employed for more complex structural assignments. Correlation Spectroscopy (COSY) helps identify spin-coupled protons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to establish correlations between protons and their directly attached or more distant carbon atoms. These methods are essential for definitively assigning signals and confirming the connectivity of the 6-methyl group and the dihydropteridine ring system.

Isotopic Enrichment for Enhanced NMR Characterization

To overcome challenges such as low natural abundance of certain isotopes (e.g., ¹³C, ¹⁵N) and to simplify complex spectra, isotopic enrichment is a powerful strategy. nih.gov Introducing isotopes like ¹³C and ¹⁵N into the this compound molecule significantly enhances the sensitivity of NMR experiments. nih.govnih.gov This allows for more precise measurement of coupling constants and the application of specialized pulse sequences that filter for the labeled nuclei. nih.gov Isotope-edited NMR experiments can be particularly useful in studying the interaction of the pteridine with biological macromolecules, allowing for the selective observation of the ligand's signals while suppressing the overwhelming signals from the protein. nih.gov

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS/MS) for Identification and Quantification

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC), particularly in a tandem MS (MS/MS) configuration, it becomes a highly sensitive and selective method for both identification and quantification.

LC-MS/MS methods have been successfully developed for the analysis of various pterin (B48896) metabolites in biological fluids. nih.govnih.gov In a typical LC-MS/MS workflow, the this compound is first separated from other components in a sample by HPLC. The eluent is then introduced into the mass spectrometer, where the molecule is ionized. The resulting molecular ion is selected and fragmented, and the pattern of fragment ions provides a unique "fingerprint" for the compound, ensuring high specificity. This technique is capable of detecting and quantifying pteridines at very low concentrations, often in the nanomolar range. nih.govnih.gov

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Chromatography | Reverse-phase C18 column | - |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and an aqueous buffer | - |

| Ionization Mode | Positive ion mode using TurboIonSpray source | - |

| MS Analysis | Multiple Reaction Monitoring (MRM) on a triple-quadrupole mass spectrometer | - |

| Linear Range | Quantification over a defined concentration range | 3 to 200 nmol/L nih.govnih.gov |

| Analytical Imprecision | Total analytical imprecision for pterin metabolites | < 14.4% nih.govnih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions in this compound. The absorption of UV-Vis radiation by the molecule provides information about its conjugation system and can be used to monitor reactions involving changes to the pteridine ring. Furthermore, because different tautomeric forms of the molecule will have distinct electronic structures, UV-Vis spectroscopy is a powerful tool for investigating tautomeric equilibria. The characteristic absorption spectra of dihydropteridines can be used to follow their oxidation to the fully aromatic pterin form or other chemical transformations in real-time.

X-ray Crystallography for Molecular and Protein-Ligand Complex Structure Determination of Pteridines

Beyond the structure of the isolated molecule, X-ray crystallography is also instrumental in determining the structure of pteridines when bound to proteins. This provides invaluable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of the ligand to its biological target.

| Step | Description | Key Considerations |

|---|---|---|

| Crystallization | Growing a well-ordered single crystal of the pteridine or its protein complex. youtube.com | Purity of the sample, choice of solvent and precipitant. |

| Data Collection | Exposing the crystal to a monochromatic X-ray beam and collecting the diffraction data. nih.gov | Crystal size (>0.1 mm), quality, and stability in the X-ray beam. wikipedia.org |

| Structure Solution | Using the diffraction intensities to determine the phases and calculate an electron density map. | Computational methods are used to solve the "phase problem". |

| Model Building and Refinement | Fitting the atomic model of the pteridine into the electron density map and refining the structure. youtube.com | Iterative process to achieve the best fit between the model and the experimental data. |

Chromatographic Techniques (HPLC, LC-GC) for Separation and Purification of Dihydropteridines

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures or biological extracts. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. researchgate.netresearchgate.net

Reversed-phase HPLC, often using a C18 stationary phase, is commonly employed for the separation of pteridines. nih.gov The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. By carefully optimizing the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer and the pH), baseline separation of this compound from closely related compounds can be achieved. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a valuable alternative for the separation of polar compounds like pteridines. scielo.org.mx For more complex samples, multidimensional techniques such as LC-GC can be utilized, although this is less common for dihydropteridines. Gas chromatography-mass spectrometry (GC-MS) has also been applied for the analysis of dihydropyridine (B1217469) metabolites in urine after appropriate derivatization. nih.gov

Theoretical and Computational Studies on 6 Methyl 6,7 Dihydropteridine and Pteridine Systems

Molecular Docking Simulations of Ligand-Enzyme Interactions in Pteridine (B1203161) Pathways

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in understanding the interactions that stabilize the ligand-enzyme complex and is widely applied in drug discovery. For pteridine derivatives, docking studies have been crucial in identifying potential inhibitors for various enzymes.

In a typical docking study, the three-dimensional structure of the target enzyme is obtained from crystallographic data. A library of ligands, including pteridine analogs, is then computationally placed into the enzyme's active site. Scoring functions are used to estimate the binding affinity, ranking the compounds based on their predicted interaction strength.

Key interactions governing the binding of pteridine derivatives often include:

Hydrogen Bonds: The nitrogen atoms and any amino or oxo groups on the pteridine ring are frequent participants in hydrogen bonding with amino acid residues like Arginine, Serine, and Tyrosine in the enzyme's active site. tandfonline.com

Hydrophobic Interactions: The bicyclic pteridine core and any nonpolar substituents can form favorable hydrophobic interactions with nonpolar residues such as Leucine and Valine. nih.gov

Arene-Cation Interactions: The aromatic character of the pteridine ring system can lead to π-cation interactions with positively charged residues like Arginine. tandfonline.com

Studies on various pteridine derivatives targeting enzymes such as cyclooxygenase-2 (COX-2) and pteridine reductase 1 (PTR1) have demonstrated the utility of this approach. tandfonline.comnih.govacs.org For instance, docking of novel benzo[g]pteridine (B1247554) derivatives into the COX-2 active site revealed potential anti-inflammatory activity, with calculated binding energies (scoring energies) ranging from -12.62 to -13.58 kcal/mol. tandfonline.com These simulations identified critical hydrogen bonds with residues like His90, Arg120, and Tyr355 that anchor the ligands in the active site. tandfonline.com Similarly, docking studies against Leishmania major pteridine reductase (LmPTR1) have identified compounds with strong binding affinities, comparable to known inhibitors, highlighting interactions with key residues like Arg17, Ser111, and Tyr194. nih.gov

| Pteridine Derivative Class | Target Enzyme | Key Interacting Residues | Reported Docking Score (kcal/mol) |

|---|---|---|---|

| Thioxobenzo[g]pteridine | Cyclooxygenase-2 (COX-2) | His90, Arg120, Tyr355, Ser530, Arg513 | -12.62 to -13.58 |

| Natural Product Analogs | Leishmania major Pteridine Reductase 1 (LmPTR1) | Arg17, Ser111, Tyr194, Asp181 | Up to -9.5 |

| General Pteridine Analogs | Trypanosoma cruzi Pteridine Reductase 2 (TcPTR2) | Similar to Methotrexate (B535133) binding mode | Correlated with experimental Ki |

Molecular Dynamics Simulations for Conformational Analysis and System Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of ligands and proteins over time. These simulations are essential for assessing the stability of a protein-ligand complex predicted by docking and for analyzing the flexibility of the ligand itself.

In an MD simulation, the atoms of the system (protein, ligand, and solvent) are treated as classical particles, and their motions are calculated by solving Newton's equations of motion. The simulation generates a trajectory, which is a series of snapshots of the system's state over a period, typically nanoseconds to microseconds.

Key analyses performed on MD trajectories include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time for the protein-ligand complex suggests that the system has reached equilibrium and the ligand is stably bound. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue in the protein to identify its flexibility. High RMSF values indicate regions of the protein that are more mobile, while low values suggest structural rigidity, which can be important for maintaining the integrity of the binding pocket. nih.govmdpi.com

MD simulations of pteridine reductase inhibitors have confirmed the stability of docked complexes over simulation times of up to 100 ns. nih.gov Analysis of RMSD indicated that the ligand-protein systems reached equilibrium, confirming robust binding interactions. nih.gov Similarly, simulations on other enzyme-inhibitor complexes have shown that while some initial fluctuation occurs, the systems generally achieve a stable state, validating the binding mode. nih.govmdpi.com Conformational analysis via MD can reveal how the dihydropteridine ring of a molecule like 6-Methyl-6,7-dihydropteridine might pucker or how its substituents orient themselves within the dynamic environment of a solvent or a binding site. ias.ac.inderpharmachemica.com

| Analysis Metric | Purpose | Typical Observation for a Stable Complex |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Assess overall structural stability of the complex over time. | The RMSD value plateaus after an initial period, indicating the system has reached equilibrium. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measure the flexibility of individual amino acid residues. | Lower RMSF values in the active site residues indicate a stable binding pocket. mdpi.com |

| Hydrogen Bond Analysis | Monitor the persistence of specific hydrogen bonds. | Key hydrogen bonds identified in docking are maintained for a high percentage of the simulation time. |

| Conformational Clustering | Identify dominant conformations of the ligand and protein. | The system predominantly samples a few stable conformational states. mdpi.com |

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Oxidation Potentials

Quantum chemical calculations are employed to study the electronic properties of molecules, providing deep insights into their structure, stability, and reactivity. Unlike the classical mechanics approach of MD, these methods solve approximations of the Schrödinger equation to describe the distribution and energy of electrons.

For pteridine systems, these calculations can determine:

Electronic Structure: This includes the distribution of electron density, electrostatic potential maps, and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. acs.orgmdpi.com

Reactivity: Quantum calculations can identify the most reactive sites in a molecule. For reduced pterins like 6,7-dihydropteridines, studies have shown that oxidation by free radicals often occurs at the C8a atom, while electrophilic attack is favored at the C4a-N5 site. mdpi.com This information is vital for understanding their role as enzymatic cofactors.

Oxidation Potentials: The ease with which a molecule can be oxidized is a critical parameter for dihydropteridines, which function as electron donors in biological reactions. Calculations have been used to determine the oxidation potentials for various pteridine compounds, revealing, for example, that lumazine (B192210) has a high oxidation potential. mdpi.com

These theoretical calculations provide a fundamental understanding of the chemical behavior of this compound, explaining its function in redox chemistry. mdpi.com

| Property | Significance | Example Finding for Pteridines |

|---|---|---|

| Electron Density Distribution | Reveals charge distribution and electrostatic potential. | Neutral pterin (B48896) shows negative electrostatic potential along the axis of O4 and N5. mdpi.com |

| Atomic Reactivity (Fukui Indices) | Predicts sites for nucleophilic and electrophilic attack. | Electrophiles primarily oxidize the C4a-N5 site of tetrahydropterins. mdpi.com |

| Oxidation Potential | Indicates the ease of losing electrons (redox activity). | Lumazine exhibits a high oxidation potential of 56.4 kcal/mol. mdpi.com |

| Radical Stability | Determines the stability of radical species formed during reactions. | N-centered radicals show significant delocalization of spin density over both rings. mdpi.com |

Ab Initio and Density Functional Theory (DFT) Studies of Pteridine Compounds

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to investigate molecular properties. Ab initio methods are based on first principles without using experimental data, while DFT calculates the electronic structure based on the electron density, offering a good balance between accuracy and computational cost. researchgate.netprinceton.edu

DFT is widely used to study pteridine compounds. acs.orgnih.gov These studies typically involve:

Geometry Optimization: Calculating the lowest energy three-dimensional structure of the molecule. This provides accurate bond lengths, bond angles, and dihedral angles. scirp.org

Frequency Analysis: Confirming that the optimized structure is a true energy minimum and calculating vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra. scirp.org

Calculation of Molecular Properties: Determining thermodynamic parameters (enthalpy, entropy, Gibbs free energy), electronic properties (HOMO-LUMO energies), and molecular orbitals. scirp.orgaustinpublishinggroup.com

For example, DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set have been employed to predict molecular properties related to electronic structure. acs.org The M06-2X functional has been shown to provide excellent agreement with experimental XRD data for the structure of pteridine-derived clusters. scilit.comnih.gov Such studies are fundamental for understanding the intrinsic properties of this compound, independent of its biological environment.

| Methodology | Description | Application in Pteridine Research |

|---|---|---|

| B3LYP Functional | A popular hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. | Used for geometry optimization, vibrational frequency calculations, and determining electronic properties like HOMO-LUMO energies. acs.orgscirp.org |

| M06-2X Functional | A meta-hybrid GGA functional known for good performance with non-covalent interactions. | Shown to provide optimized geometries that agree well with experimental crystal structures. scilit.comnih.gov |

| 6-31G(d,p) Basis Set | A Pople-style split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen (p). | Commonly used to achieve a good balance between accuracy and computational cost for geometry and electronic structure calculations. acs.org |

| 6-311++G(d,p) Basis Set | A larger basis set that includes diffuse functions (++), providing a better description of anions and weak interactions. | Used for high-accuracy calculations of energetic properties and reaction mechanisms. nih.gov |

Protein-Ligand Binding Free Energy Calculations in Pterin-Dependent Systems

While molecular docking provides a rapid estimate of binding affinity through scoring functions, more accurate predictions require the calculation of the binding free energy (ΔG). These calculations are computationally intensive but offer a more rigorous evaluation of a ligand's potency.

Several methods are used to calculate protein-ligand binding free energies:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and MM/GBSA: These are "endpoint" methods that calculate the free energy by combining the molecular mechanics energy of the system with a continuum solvent model (Poisson-Boltzmann or Generalized Born). nih.gov They are often applied to snapshots from an MD simulation to average the results. A 100 ns MD simulation combined with MM/PBSA calculations can confirm robust binding interactions and provide insights into the dynamics and stability of protein-ligand complexes. nih.gov

Thermodynamic Integration (TI) and Free Energy Perturbation (FEP): These are more rigorous "alchemical" methods that calculate the free energy difference between two states (e.g., a bound and unbound ligand) by simulating a non-physical pathway that transforms one state into the other. springernature.comwustl.edu These methods are computationally expensive but are considered among the most accurate for predicting relative binding affinities. springernature.com

These advanced computational techniques are crucial for the rational design of potent and selective inhibitors for pterin-dependent enzymes. By accurately predicting how changes in a ligand's structure affect its binding affinity, these methods can guide the synthesis of more effective therapeutic agents. wustl.edunih.gov

| Method | Abbreviation | General Approach | Relative Computational Cost | Typical Application |

|---|---|---|---|---|

| Molecular Mechanics/Poisson-Boltzmann Surface Area | MM/PBSA | Endpoint method using MD snapshots and continuum solvation. nih.gov | Medium | Ranking compounds, estimating absolute binding energy. |

| Molecular Mechanics/Generalized Born Surface Area | MM/GBSA | Similar to MM/PBSA but uses a faster Generalized Born solvent model. | Medium | Ranking compounds, rescoring docking poses. |

| Thermodynamic Integration | TI | Alchemical transformation between two states along a defined path. wustl.edu | High | Calculating relative and absolute binding free energies with high accuracy. |

| Free Energy Perturbation | FEP | Alchemical transformation based on statistical mechanics perturbation theory. springernature.com | High | Calculating relative binding free energies for similar ligands. |

Structure Activity Relationship Studies of 6 Methyl 6,7 Dihydropteridine Derivatives and Analogs

Impact of Substituent Modifications on Enzymatic Recognition and Catalytic Efficiency

The enzymatic recognition and catalytic efficiency of 6-methyl-6,7-dihydropteridine analogs are profoundly influenced by the nature and position of various substituents on the pteridine (B1203161) ring system. Modifications can alter the molecule's electronic properties, steric profile, and hydrogen-bonding capabilities, all of which are critical for effective interaction with an enzyme's active site.

Research into inhibitors of dihydropteridine reductase (DHPR) has provided valuable insights into these relationships. Studies on analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin, have demonstrated that the introduction of hydroxyl groups significantly enhances inhibitory potency. nih.govnih.gov For instance, hydroxylated derivatives of 4-phenyl-1,2,3,6-tetrahydropyridine, 4-phenylpiperidine, and 4-phenylpyridine (B135609) were found to be substantially more inhibitory to DHPR than their non-hydroxylated parent compounds. nih.gov The inhibitory potency was observed to increase with the number of hydroxyl substitutions on the phenyl ring, with catechol moieties conferring greater activity than phenol (B47542) groups. nih.gov Furthermore, the oxidation state of the nitrogen-containing ring was also a critical determinant of activity, with pyridines showing greater inhibition than tetrahydropyridines, which in turn were more potent than piperidines. nih.gov

Quantitative structure-activity relationship (QSAR) studies on a series of DHPR inhibitors, including 4-phenyltetrahydropyridines, have revealed that inhibitory potency is correlated with both electronic and steric parameters. nih.gov A significant correlation was found with the Hammett constant sigma, indicating that electron-donating substituents enhance inhibitory activity. nih.gov Conversely, a parabolic relationship with the van der Waals volume suggested that while some bulk is tolerated, excessively large substituents can sterically hinder the interaction with the enzyme. nih.gov These findings underscore the importance of a balanced electronic and steric profile for optimal enzymatic inhibition.

In the context of nitric oxide synthases (NOS), the pteridine moiety is a key recognition element. The design of 4-oxo-pteridine derivatives as NOS inhibitors has been an area of active investigation. nih.gov Molecular modeling studies have been employed to understand the structural basis of pterin (B48896) antagonism, highlighting the favorable and unfavorable interactions between the protein binding site and the pteridine ligands. nih.gov These computational approaches, combined with SAR data, provide a roadmap for designing novel NOS inhibitors with improved isoform selectivity. nih.gov

The following table summarizes the structure-activity relationships of some pteridine derivatives and related compounds as enzyme inhibitors.

| Compound Class | Enzyme Target | Key Substituent Modifications | Impact on Activity |

| 4-Phenyl-1,2,3,6-tetrahydropyridine Analogs | Dihydropteridine Reductase (DHPR) | Hydroxylation of the phenyl ring | Increased inhibitory potency nih.govnih.gov |

| 4-Phenyl-1,2,3,6-tetrahydropyridine Analogs | Dihydropteridine Reductase (DHPR) | Increased number of hydroxyl groups (phenol vs. catechol) | Greater inhibitory activity nih.gov |

| 4-Phenylpyridine Analogs | Dihydropteridine Reductase (DHPR) | Oxidation state of the nitrogen-containing ring (pyridine > tetrahydropyridine (B1245486) > piperidine) | Higher oxidation state leads to increased inhibition nih.gov |

| 4-Phenyltetrahydropyridines | Dihydropteridine Reductase (DHPR) | Electron-donating substituents on the phenyl ring | Enhanced inhibitory potency nih.gov |

| 4-Phenyltetrahydropyridines | Dihydropteridine Reductase (DHPR) | Bulky substituents on the phenyl ring | Steric hindrance can decrease activity nih.gov |

| 4-Oxo-pteridine Derivatives | Nitric Oxide Synthases (NOS) | Modifications to the pteridine core | Modulation of inhibitor affinity and selectivity nih.gov |

Stereochemical Influences on Biochemical Activity and Enzyme-Pterin Interactions

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining its biological activity. For this compound and its derivatives, the presence of chiral centers, particularly at the C6 position, gives rise to different stereoisomers (enantiomers and diastereomers) that can exhibit distinct biochemical properties and interactions with enzymes.

The solution conformations of tetrahydrobiopterin (B1682763) analogs, such as 6-methyltetrahydropterin (B12859068) and 6,7-dimethyltetrahydropterins, have been investigated using proton nuclear magnetic resonance. nih.gov These studies provide insights into the preferred spatial arrangements of these molecules, which can influence how they fit into the active site of an enzyme. The specific conformation adopted by a pterin cofactor or inhibitor can dictate the precise orientation of its functional groups, thereby affecting its binding affinity and catalytic or inhibitory potential.

The importance of stereochemistry is well-documented for the natural cofactor tetrahydrobiopterin, where the (6R)-diastereoisomer is the biologically active form for enzymes like phenylalanine hydroxylase. It is plausible that for this compound derivatives, one stereoisomer will exhibit preferential binding and activity with a target enzyme over others. The separation and characterization of the diastereoisomers of l-erythro-tetrahydrobiopterin have shown that they can have different reactivities with phenylalanine hydroxylase. researchgate.net This underscores the principle that the precise stereochemical configuration is paramount for optimal enzyme-pterin interactions.

While direct studies on the stereochemical influences of this compound itself are not extensively detailed in the provided search results, the principles derived from closely related pteridines strongly suggest that the stereochemistry at the C6 and any other chiral centers would be a major determinant of its biochemical activity. The differential activity of stereoisomers arises from the fact that enzyme active sites are themselves chiral, and thus will interact differently with the various stereoisomers of a substrate or inhibitor.

The following table illustrates the general principles of stereochemical influence on the biochemical activity of pteridine derivatives.

| Pteridine Derivative | Enzyme | Stereochemical Feature | Impact on Biochemical Activity |

| Tetrahydrobiopterin | Phenylalanine Hydroxylase | (6R)-diastereoisomer | Biologically active form researchgate.net |

| 6-Methyltetrahydropterin | Not specified | Solution conformation | Influences fit into enzyme active site nih.gov |

| 6,7-Dimethyltetrahydropterins | Not specified | Cis and trans isomers | Different spatial arrangements affecting enzyme interaction nih.gov |

Design and Evaluation of Pteridine-Based Enzyme Modulators

The pteridine scaffold has served as a valuable template for the design and development of a wide range of enzyme modulators, including inhibitors of key enzymes in various metabolic pathways. The design of these modulators often leverages knowledge of the natural pterin cofactors and the architecture of the enzyme's pterin-binding site.

One prominent target for pteridine-based inhibitors is dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. nih.govacs.orgnih.gov While the sulfonamide class of antibiotics targets the p-aminobenzoic acid (pABA) binding site of DHPS, resistance to these drugs has spurred the development of inhibitors that target the pterin-binding pocket. nih.govacs.orgnih.gov Virtual screening, synthetic chemistry, and structural biology have been employed to identify and characterize novel pterin-based DHPS inhibitors. nih.govacs.orgnih.gov X-ray crystallography has been particularly instrumental in revealing how these compounds engage the pterin site, providing a detailed map of the key binding interactions. nih.govacs.orgnih.gov This structural information has been used to generate pharmacophore models that can guide the design of next-generation DHPS inhibitors that are less susceptible to existing resistance mechanisms. nih.govacs.org

Another important class of enzymes targeted by pteridine-based modulators is the nitric oxide synthases (NOS). nih.gov The natural cofactor for NOS is (6R)-5,6,7,8-tetrahydro-L-biopterin (H4Bip), and its binding site represents a unique target for the design of selective inhibitors. nih.gov Early efforts in this area focused on 4-amino H4Bip derivatives, drawing analogies to antifolates like methotrexate (B535133). nih.gov More recent work has explored a variety of pteridine scaffolds to develop inhibitors that can modulate the pathological overproduction of nitric oxide in conditions such as inflammation and stroke. nih.gov The dysregulation of neuronal NOS (nNOS), for example, is implicated in various neurological disorders, making it an attractive target for therapeutic intervention. mdpi.com

The evaluation of these pteridine-based enzyme modulators involves a combination of in vitro enzymatic assays to determine their potency and selectivity, as well as cell-based and in vivo studies to assess their physiological effects. The ultimate goal is to develop compounds with high affinity for the target enzyme, good selectivity over related enzymes, and favorable pharmacokinetic properties.

The following table provides an overview of the design and evaluation of pteridine-based enzyme modulators for different enzyme targets.

| Enzyme Target | Design Strategy | Evaluation Methods | Key Findings |

| Dihydropteroate Synthase (DHPS) | Targeting the pterin-binding site to overcome sulfonamide resistance | Virtual screening, synthesis, X-ray crystallography, enzymatic assays | Identification of novel pterin-based inhibitors and generation of a pharmacophore map for future design nih.govacs.orgnih.gov |

| Nitric Oxide Synthases (NOS) | Targeting the tetrahydrobiopterin binding site | Molecular modeling (3D-QSAR), enzymatic assays | Understanding of structure-activity relationships for 4-oxo-pteridine derivatives to guide the design of selective inhibitors nih.gov |

| Dihydropteridine Reductase (DHPR) | Modification of known neurotoxin scaffolds (e.g., MPTP) | In vitro enzyme inhibition assays | Discovery that hydroxylated derivatives are potent inhibitors nih.govnih.gov |

Future Directions and Emerging Research Avenues in 6 Methyl 6,7 Dihydropteridine Research

Advancements in Novel Synthetic Routes for Complex Dihydropteridines

The chemical synthesis of complex pteridines, including 6-substituted dihydropteridines, remains a significant challenge due to the inherent instability and chirality of these molecules. Historically, the synthesis of the pteridine (B1203161) core involves the construction of the pyrimidine (B1678525) and pyrazine (B50134) rings in a sequential manner. researchgate.net However, emerging research is focusing on more efficient and stereoselective methods to access structurally diverse and complex dihydropteridines.

Future advancements are anticipated in the following areas:

Asymmetric Synthesis: Given that many biological functions of pteridines are stereospecific, the development of asymmetric synthesis routes is crucial. nih.gov Organocatalytic cascade reactions and the use of chiral auxiliaries are promising strategies to control the stereochemistry at chiral centers, such as the C6 position in 6-Methyl-6,7-dihydropteridine. nih.govfrontiersin.org This approach allows for the production of enantiomerically pure molecules, which is vital for studying their specific interactions with biological targets. nih.gov

Biocatalysis: The use of enzymes to catalyze specific reactions offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net Researchers are exploring the use of engineered enzymes, such as hydroxylases and reductases, to introduce specific functional groups and stereocenters into the pteridine scaffold with high precision. researchgate.net This combination of biocatalytic methods with chemical reactions like radical cross-coupling could streamline the production of complex, three-dimensional pteridine derivatives. researchgate.net

Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction used for synthesizing dihydropyrimidines, offer a powerful strategy for rapidly building molecular complexity. nih.govmdpi.com These one-pot reactions combine multiple reactants to form complex products in a single step, improving yields and reducing waste. nih.gov Adapting MCR strategies for the synthesis of diverse dihydropteridine libraries could accelerate the discovery of new derivatives with unique biological activities.

Green Chemistry Approaches: Modern synthetic chemistry emphasizes the use of environmentally friendly solvents, cost-effective catalysts, and energy-efficient reaction conditions (e.g., microwave-assisted synthesis). nih.gov The application of these principles to pteridine synthesis will be essential for developing sustainable and scalable production methods for research and potential therapeutic applications.

Identification of Novel Enzyme Targets in Pteridine Metabolism

The known pteridine metabolic network involves key enzymes such as Dihydropteridine Reductase (DHPR) and Sepiapterin (B94604) Reductase (SPR), which are crucial for the biosynthesis and regeneration of tetrahydrobiopterin (B1682763) (BH4). nih.govresearchgate.netyoutube.com However, the full spectrum of enzymes that interact with and metabolize various dihydropteridines, including this compound, is not completely understood. Future research will focus on identifying and characterizing novel enzyme targets to build a more comprehensive map of pteridine metabolism.

Key research avenues include:

Substrate Specificity of Known Enzymes: While DHPR's primary role is to reduce quinonoid dihydrobiopterin, studies have shown it can act on alternative substrates, such as quinonoid 6,7-dimethyldihydropteridine. biorxiv.org Further investigation into the substrate promiscuity of DHPR, SPR, and other related reductases could reveal novel metabolic pathways for various pteridine derivatives. researchgate.netnih.gov For instance, the dihydropteridine reductase from Thermus thermophilus has been shown to exhibit significant dihydrofolate reductase activity, suggesting a broader role for this class of enzymes. nih.gov

Discovery of Novel Pteridine-Modifying Enzymes: Beyond the canonical reductases, other enzymes may be involved in modifying the pteridine core or its side chains. Xanthine Dehydrogenase and Dihydropterin Oxidase are known to participate in pteridine transformations in insects, leading to various pigments. mdpi.com The search for analogous enzymes in mammals could uncover new metabolic fates for dihydropteridines.

Pteridine Reductase 1 (PTR1) as a Therapeutic Target: In trypanosomatid parasites, PTR1 provides a bypass mechanism for antifolate drugs that target dihydrofolate reductase (DHFR). nih.gov This makes PTR1 an attractive target for novel anti-parasitic drugs. nih.govportlandpress.com Identifying and characterizing similar reductases in other pathogens or in human disease states could open up new therapeutic opportunities.

Non-Enzymatic Functions: Research suggests that some enzymes in the pteridine pathway, like SPR, may possess non-enzymatic functions that are yet to be fully elucidated. mdpi.com Exploring these alternative roles could provide new insights into the regulation of cellular processes beyond cofactor metabolism.

Table 1: Key Enzymes in Pteridine Metabolism and Their Potential Research Directions

| Enzyme | Known Function | Emerging Research Focus |

|---|---|---|

| Dihydropteridine Reductase (DHPR) | Regeneration of BH4 from quinonoid dihydrobiopterin. researchgate.net | Characterizing activity with alternative pteridine substrates; exploring its role in organisms lacking a classical DHFR. nih.govbiorxiv.org |

| Sepiapterin Reductase (SPR) | Final step in the de novo biosynthesis of BH4. nih.gov | Investigating its broad substrate specificity for non-pteridine compounds and potential non-enzymatic roles. nih.govmdpi.com |

| Pteridine Reductase 1 (PTR1) | Dihydrofolate reduction in trypanosomes, conferring antifolate resistance. nih.gov | Development of specific inhibitors as anti-parasitic agents; searching for analogous enzymes in other organisms. portlandpress.com |

| Xanthine Dehydrogenase (XDH) | Hydroxylation of the pteridine ring at various positions. mdpi.com | Elucidating its role in mammalian pteridine metabolism and potential involvement in disease. |

Development of Advanced Biophysical Methods for Dihydropteridine Characterization

The inherent instability and complex redox chemistry of dihydropteridines present significant analytical challenges. researchgate.net Developing more sophisticated and sensitive biophysical methods is essential for accurately quantifying these molecules in biological samples, characterizing their structure, and understanding their interactions with proteins.

Future progress will likely stem from:

Advanced Mass Spectrometry (MS) Techniques: High-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) has become a cornerstone for pteridine analysis. nih.govnih.gov Future developments will focus on creating "pterinomics" workflows capable of simultaneously quantifying a wider array of pteridine derivatives, including previously unstudied isomers, in their native oxidation states. biorxiv.orgnih.gov The integration of techniques like infrared photodissociation spectroscopy with LC-MS/MS will be crucial for the challenging task of detecting highly unstable intermediates like quinonoid dihydropterins. nih.gov

High-Resolution NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise chemical structure of pteridines, including their ionization state in different solvent environments. nih.gov 1H and 13C-NMR can be used to differentiate between C6 and C7 substituted regioisomers, which is often difficult with other methods. researchgate.netnih.gov Future applications will involve using advanced NMR techniques to study the dynamic conformation of dihydropteridines and their binding interfaces within enzyme active sites.

Fluorescence Spectroscopy: The intrinsic fluorescence of pteridine compounds is a highly sensitive property that can be exploited for their detection. researchgate.net Advanced fluorescence techniques, such as fluorescence lifetime imaging microscopy (FLIM) and single-molecule fluorescence spectroscopy, could be developed to visualize the subcellular localization and dynamics of specific pteridines in living cells. The sensitivity of a pterin's fluorescence emission peak to the polarity of its local environment can provide diagnostic information about its binding state and conformational changes in associated proteins. nih.gov

Table 2: Comparison of Advanced Analytical Methods for Dihydropteridine Research

| Method | Principle | Application in Pteridine Research | Future Advancements |

|---|---|---|---|

| HPLC-MS/MS | Separation by chromatography followed by mass-based detection and fragmentation. | Simultaneous quantification of multiple pteridine derivatives and isomers in biological fluids. biorxiv.orgnih.gov | Increased panel size, improved sensitivity for unstable intermediates, and application to new biological matrices. |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural elucidation, differentiation of regioisomers, determination of protonation states. researchgate.netnih.gov | Studying protein-ligand interactions in solution, characterizing molecular dynamics. |

| Fluorescence Spectroscopy | Measures fluorescence from a sample after excitation with light. | Highly sensitive detection, monitoring changes in the local molecular environment. researchgate.netnih.gov | In-vivo imaging, single-molecule studies, fluorescence lifetime measurements to probe protein binding. |

Integration of Omics Data with Pteridine Metabolic Research for System-Level Understanding

To fully comprehend the role of this compound and the broader pteridine network in health and disease, it is essential to move beyond the study of single molecules and enzymes. A systems-level understanding requires the integration of multiple 'omics' datasets, including genomics, proteomics, and metabolomics. mdpi.com This approach can reveal complex regulatory networks, identify novel biomarkers, and provide a holistic view of how pteridine metabolism is interconnected with other cellular processes.

Emerging research directions include:

Metabolomics for Pathway Discovery: Untargeted and targeted metabolomics are powerful tools for identifying and quantifying the full spectrum of pteridines (the "pterinome") in a biological sample. biorxiv.orgnih.gov Recent studies have used metabolomics to show that pteridine metabolism is dysregulated in breast cancer cells and to identify novel pteridines as natural ligands for proteins like CutA, suggesting a new role in coordinating copper homeostasis and redox balance. researchgate.netnih.govbiorxiv.org Future metabolomic studies will help to build more complete maps of the pteridine biosynthetic and degradation pathways in various organisms and disease states. nih.govnih.gov

Genomics of Pteridine-Related Disorders: Advances in genomic sequencing have been instrumental in identifying mutations in genes of the BH4 biosynthesis pathway that lead to rare genetic disorders. nih.govyoutube.com Whole-exome and whole-genome sequencing of patients with unexplained neurological or metabolic symptoms may uncover novel genes involved in pteridine metabolism. mdpi.com This genomic information is critical for diagnosis and for understanding the molecular basis of these diseases.

Proteomics to Uncover Interactions: Proteomics can identify all the proteins expressed in a cell or tissue, providing insights into the abundance of metabolic enzymes and potential protein-protein interactions within the pteridine pathway. nih.gov Integrating proteomic and metabolomic data can provide a more dynamic picture of metabolic flux, correlating changes in enzyme levels with changes in pteridine metabolite concentrations. frontiersin.orgmdpi.com

Flux Balance Analysis (FBA): FBA is a computational method used to predict metabolic flux distributions in a biological system. youtube.com By constructing genome-scale metabolic models that include detailed pteridine biosynthesis, salvage, and recycling pathways, researchers can simulate how perturbations (e.g., genetic mutations, nutrient changes) affect the entire metabolic network. nih.govportlandpress.com This systems biology approach can generate testable hypotheses about the regulation of pteridine homeostasis and its impact on interconnected pathways, such as aromatic amino acid and nitric oxide metabolism. nih.govportlandpress.com

Q & A

Q. What are the structural features of 6-Methyl-6,7-dihydropteridine derivatives that contribute to kinase inhibition?

The 6,7-dioxo-6,7-dihydropteridine core is critical for binding to kinase ATP pockets. For example, the core forms bidentate hydrogen bonds with residues like Met477 in Bruton’s tyrosine kinase (BTK) and occupies the hinge region, as shown in covalent docking studies . Substitutions at the N5 position (e.g., acrylamide groups) enable covalent interactions with residues like Cys481, enhancing selectivity and potency. Hydrophobic substituents on the side chain further stabilize binding via interactions with residues such as Leu408 and Gly480 .

Q. How can researchers validate the inhibitory activity of this compound derivatives against specific kinases?

Use in vitro enzymatic assays to measure IC50 values. For instance, compound 1 (a derivative) demonstrated BTK inhibition with an IC50 of 5.4 nM in enzymatic assays, validated through kinase profiling studies at 1000 nM concentrations . Pair this with molecular dynamics simulations to analyze binding poses and hydrogen bonding patterns (e.g., interactions with Tyr476 and Glu488) .

Q. What synthetic strategies are effective for modifying the 6,7-dihydropteridine scaffold?

Focus on substitutions at the N5 position to introduce electrophilic groups (e.g., acrylamide for covalent binding) or hydrophobic moieties (e.g., phenyl rings) to enhance hydrophobic interactions. For example, replacing the piperazinedione moiety with 1,3-oxazinan-2-one improved selectivity for mutant EGFR by occupying lipophilic subpockets near gatekeeper residues like Met790 .

Advanced Research Questions

Q. How can structural modifications of this compound derivatives address selectivity challenges between homologous kinases?

Employ scaffold hopping to reduce off-target effects. For EGFR inhibitors, replacing the 6,7-dioxo core with C4-alkyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-ones improved selectivity over wild-type EGFR by exploiting hydrophobic subpockets formed by gatekeeper residues (e.g., Met790) . Additionally, adjust side-chain length and polarity to avoid steric clashes in non-target kinases .

Q. What methodologies resolve contradictions in activity data for this compound derivatives across different assay conditions?

Cross-validate results using orthogonal assays. For example, discrepancies between kinase profiling (e.g., 4% BTK inhibition at 1000 nM) and enzymatic assays (IC50 = 5.4 nM) may arise from ATP concentration differences or covalent binding kinetics. Use time-dependent inhibition studies and X-ray crystallography to confirm binding mechanisms .

Q. How do electrostatic and hydrophobic interactions in the this compound-BTK binding interface influence resistance mutations?

Analyze mutations like Cys481Ser, which disrupt covalent bonding. Computational alanine scanning and free-energy perturbation (FEP) simulations can predict resistance mechanisms. For instance, loss of the covalent bond with Cys481 reduces residence time, but compensatory hydrophobic interactions with Leu408 or Gly480 may retain partial activity .

Q. What strategies optimize the pharmacokinetic properties of this compound-based inhibitors without compromising potency?

Introduce solubilizing groups (e.g., N-methylpiperazine) to improve bioavailability while maintaining critical interactions. In BTK inhibitors, the N-methylpiperazine moiety enhances solubility and facilitates electrostatic interactions with Glu488, balancing hydrophobicity and solubility . Use in silico ADMET models to predict metabolic stability and blood-brain barrier penetration.

Data Analysis and Interpretation

Q. How should researchers interpret conflicting IC50 values from enzymatic versus cell-based assays for this compound derivatives?

Enzymatic assays measure direct kinase inhibition, while cell-based assays reflect cellular permeability and off-target effects. For example, a low IC50 in enzymatic assays but poor cellular activity may indicate poor membrane permeability. Use parallel artificial membrane permeability assays (PAMPA) or Caco-2 models to assess transport .

Q. What statistical approaches are recommended for analyzing dose-response data in kinase inhibition studies?

Use nonlinear regression (e.g., Hill equation) to calculate IC50 values. For covalent inhibitors, incorporate time-dependent parameters like kinact/Ki to account for irreversible binding. Validate models with bootstrapping to estimate confidence intervals .

Experimental Design

Q. How to design a robust SAR study for this compound derivatives targeting mutant EGFR?

Prioritize substitutions that exploit mutant-specific pockets. For EGFR<sup>L858R/T790M</sup>, introduce C4-alkyl groups to fill the hydrophobic subpocket near Met790. Validate using mutant versus wild-type enzymatic assays and patient-derived xenograft (PDX) models .

Q. What controls are essential in covalent binding assays for this compound derivatives?

Include reversible analogs to distinguish covalent vs. non-covalent effects. Use mass spectrometry to confirm covalent adduct formation and competition assays with excess ATP to verify ATP-binding site targeting .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.